Welcome to the BenchChem Online Store!
molecular formula C4H3N3S B113381 2-Aminothiazole-4-carbonitrile CAS No. 98027-21-5

2-Aminothiazole-4-carbonitrile

Cat. No. B113381
M. Wt: 125.15 g/mol
InChI Key: YWADAVLEEDKKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084479B2

Procedure details

2-Aminothiazole-4-carbonitrile (1.40 g, 11.18 mmol) was dissolved in 20 mL AcOH in a 150 mL round bottom flask. Br2 (1.78 g, 11.18 mmol) was added to the reaction in a dropwise manner. After stirring at room temperature for 10 minutes, AcOH was removed under vacuum. Saturated sodium bicarbonate was added to the reaction mixture, and the mixture was extracted with EtOAc (2×100 mL). The combined organic layers were washed with brine and dried over sodium sulfate. 2-amino-5-bromothiazole-4-carbonitrile (1.20 g, yield: 53%) was obtained. LCMS (API-ES) m/z (%): 205.9 (100%, M++2H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.78 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]#[N:8])[N:6]=1.[Br:9]Br>CC(O)=O>[NH2:1][C:2]1[S:3][C:4]([Br:9])=[C:5]([C:7]#[N:8])[N:6]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
NC=1SC=C(N1)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
1.78 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
AcOH was removed under vacuum
ADDITION
Type
ADDITION
Details
Saturated sodium bicarbonate was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1SC(=C(N1)C#N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.